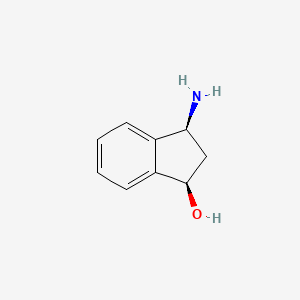![molecular formula C7H9N3O B11923118 7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, which includes a pyrrolo and pyrimidine ring fused together, makes it a versatile scaffold for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the use of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a starting material. This compound undergoes cyclization in the presence of a base such as potassium carbonate, followed by methylation to introduce the methyl group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like phosphorus oxychloride and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to the desired therapeutic effect. The compound’s structure allows it to interact with various pathways, making it a versatile tool in drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine
- 5-iodo-7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and hydroxyl group at the 4-position make it particularly effective in certain biochemical assays and therapeutic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
7-methyl-1,4-dihydropyrrolo[2,3-d]pyrimidin-4-ol |
InChI |
InChI=1S/C7H9N3O/c1-10-3-2-5-6(10)8-4-9-7(5)11/h2-4,7,11H,1H3,(H,8,9) |
Clave InChI |
KHZVXTNYRKTTOL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1NC=NC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)


![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)



![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)


![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)


